molecular formula C27H22N4O2 B2667195 1-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-苯并[e][1,4]二氮杂环-3-基)-3-萘基-脲 CAS No. 119486-99-6

1-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-苯并[e][1,4]二氮杂环-3-基)-3-萘基-脲

货号 B2667195
CAS 编号: 119486-99-6
分子量: 434.499
InChI 键: UHNQPWPDJDOCTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea” is a potent, selective, non-transition-state analog inhibitor of γ-secretase and Notch processing .


Synthesis Analysis

The synthesis of similar compounds involves acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a 1,4-benzodiazepine ring system, which is a common feature in many biologically active compounds .

科学研究应用

抗菌特性

Kottapalle 和 Shinde (2021) 的一项研究合成了苯并二氮杂卓类家族中的类似化合物,证明了某些衍生物对细菌和真菌菌株表现出显着的抗菌活性。这表明相关化合物,包括 1-(1-甲基-2-氧代-5-苯基-2,3-二氢-1H-苯并[e][1,4]二氮杂卓-3-基)-3-萘-1-基-脲,可能在开发新的抗菌剂方面具有潜在应用 (Kottapalle & Shinde, 2021)

肿瘤靶向受体拮抗作用

Akgün 等人 (2009) 探讨了放射性碘化 1,4-苯并二氮杂卓的使用,其结构与所讨论的化合物相似,作为胆囊收缩素受体的选择性拮抗剂。这些化合物因其高亲和力和选择性而被表征,使其成为体内肿瘤靶向的有希望的候选者 (Akgün 等人,2009)

化学合成和结构研究

Phukan 和 Baruah (2016) 对基于尿素和硫脲的组件构象调整进行了研究,突出了这些化合物在形成各种分子结构方面的多功能性。此类研究对于理解苯并二氮杂卓衍生物在材料科学和分子工程中的潜在应用至关重要 (Phukan & Baruah, 2016)

染料合成中的衍生物

Abdullah 和 Tawfiq (2016) 探索了新的杂环的合成及其在染料合成中的应用,展示了类似的苯并二氮杂卓衍生物在新型偶氮染料的创建中的作用。此类化合物在包括纺织品和着色剂在内的各个行业中具有潜在应用 (Abdullah & Tawfiq, 2016)

安全和危害

The safety and hazards associated with this compound are not fully known. It is recommended to handle it with care and use it only for research purposes .

属性

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2/c1-31-23-17-8-7-15-21(23)24(19-11-3-2-4-12-19)29-25(26(31)32)30-27(33)28-22-16-9-13-18-10-5-6-14-20(18)22/h2-17,25H,1H3,(H2,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQPWPDJDOCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 1-naphthylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 234°-235° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。